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Compound of Interest

2-Propylquinoline-4-carboxylic
Compound Name: d
aci

Cat. No.: B180115

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the
synthesis and structural elucidation of 2-Propylquinoline-4-carboxylic acid. Quinoline-4-
carboxylic acid derivatives are significant scaffolds in medicinal chemistry, known for a wide
range of biological activities, including antibacterial and antitumor properties.[1][2] A thorough
understanding of their synthesis and structural characterization is paramount for the
development of new therapeutic agents.

This document outlines a representative synthetic pathway and details the application of
modern spectroscopic techniques for structural verification. The data presented herein is based
on established chemical principles and data from closely related analogues.

Molecular Structure

The fundamental structure of 2-Propylquinoline-4-carboxylic acid consists of a quinoline
bicyclic system, with a propyl group substituted at the 2-position and a carboxylic acid group at
the 4-position.

Caption: 2D Structure of 2-Propylquinoline-4-carboxylic acid.

Proposed Synthesis Pathway: Doebner Reaction
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The synthesis of 2-substituted quinoline-4-carboxylic acids can be effectively achieved via the
Doebner reaction.[3][4] This three-component reaction involves the condensation of an aniline,
an aldehyde, and pyruvic acid.[1][5] For the target molecule, this would involve the reaction of
aniline, butanal (to provide the propyl group), and pyruvic acid.
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Caption: Workflow for the synthesis via the Doebner reaction.

Structure Elucidation Workflow

Once synthesized, the identity and purity of the compound must be confirmed. This is
accomplished through a combination of spectroscopic methods. The typical analytical workflow
involves Mass Spectrometry (MS) to determine the molecular weight, Infrared (IR)
Spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR)
spectroscopy to establish the precise connectivity of atoms.
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Caption: General workflow for spectroscopic structure elucidation.
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Spectroscopic and Physical Data

The following tables summarize the expected quantitative data for 2-Propylquinoline-4-
carboxylic acid.

Table 1: Physical Properties and Mass Spectrometry Data

Parameter Expected Value Reference
Molecular Formula C13Hi3NO2 [6]
Molecular Weight 215.25 g/mol Calculated
Monoisotopic Mass 215.09463 Da [6]

[M+H]* (m/z) 216.10192 [6]

[M+Na]* (m/2) 238.08386 [6]

[M-H]~ (m/z) 214.08736 [6]

| XlogP (predicted) | 2.9 |[6] |

Table 2: Representative *H NMR Spectroscopic Data (500 MHz, DMSO-ds)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~13.9 Singlet (broad) 1H -COOH
~8.6 Doublet 1H Quinoline H-8
~8.2 Singlet 1H Quinoline H-3
~8.1 Doublet 1H Quinoline H-5
~7.8 Triplet 1H Quinoline H-7
~7.6 Triplet 1H Quinoline H-6
~3.0 Triplet 2H -CH2-CH2-CHs
~1.8 Sextet 2H -CH2-CH2-CHs

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b180115?utm_src=pdf-body
https://www.benchchem.com/product/b180115?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/854375
https://pubchemlite.lcsb.uni.lu/e/compound/854375
https://pubchemlite.lcsb.uni.lu/e/compound/854375
https://pubchemlite.lcsb.uni.lu/e/compound/854375
https://pubchemlite.lcsb.uni.lu/e/compound/854375
https://pubchemlite.lcsb.uni.lu/e/compound/854375
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

| ~1.0 | Triplet | 3H | -CH2-CH2-CHs |

Table 3: Representative 3C NMR Spectroscopic Data (125 MHz, DMSO-ds)

Chemical Shift (0, ppm) Assignment
~168.0 -COOH
~162.0 Quinoline C-2
~148.0 Quinoline C-8a
~145.0 Quinoline C-4
~133.0 Quinoline C-7
~130.0 Quinoline C-5
~128.0 Quinoline C-4a
~126.0 Quinoline C-6
~122.0 Quinoline C-8
~119.0 Quinoline C-3
~38.0 -CH2-CH2-CHs
~22.0 -CH2-CH2-CHs

| ~14.0 | -CH2-CH2-CHs |

Table 4: Representative FTIR Spectroscopic Data

Wavenumber ) . .

(cm-1) Vibration Type Functional Group Reference
3400 - 2400 (broad) O-H stretch Carboxylic Acid [7]

~3070 C-H stretch Aromatic [8]

~2960, ~2870 C-H stretch Aliphatic (Propyl) [8]

1725 - 1700 C=0 stretch Carboxylic Acid [7]
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| 1600 - 1450 | C=C / C=N stretch | Quinoline Ring |[8] |

Experimental Protocols

Synthesis of 2-Propylquinoline-4-carboxylic acid
(Doebner Reaction)

This protocol is adapted from established procedures for synthesizing quinoline-4-carboxylic

acid derivatives.[1][3]

Reactant Mixture: In a 100 mL round-bottom flask, combine aniline (10 mmol), butanal (10
mmol), and pyruvic acid (12 mmol) in 50 mL of absolute ethanol.

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately
80-85°C).

Monitoring: Maintain reflux for 6-8 hours. The reaction progress can be monitored using thin-
layer chromatography (TLC).

Cooling and Precipitation: After completion, remove the heat source and allow the reaction
mixture to cool to room temperature. The product is expected to precipitate out of the
solution. The flask can be placed in an ice bath to maximize precipitation.

Filtration and Washing: Collect the solid product by vacuum filtration using a Biichner funnel.
Wash the precipitate with a small amount of cold ethanol to remove unreacted starting
materials and impurities.[3]

Purification: Purify the crude product by recrystallization from a suitable solvent system, such
as an ethanol/water mixture, to obtain the pure compound.

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Spectroscopic Analysis Protocols

High-Resolution Mass Spectrometry (HRMS):

o Samples are analyzed using an ESI-Q-TOF mass spectrometer.[9]
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o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

o Infuse the solution directly or via LC injection into the electrospray ionization (ESI) source
in both positive and negative ion modes to detect various adducts.[9]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

[e]

1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[4][10]

o

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g.,
DMSO-ds).

o

Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[9]

[¢]

Acquire standard *H, 13C, and, if necessary, 2D spectra (COSY, HSQC) to confirm
assignments.

o Fourier-Transform Infrared (FTIR) Spectroscopy:
o Obtain the IR spectrum using an FTIR spectrophotometer.

o The sample can be analyzed as a solid using KBr pellets or with an Attenuated Total
Reflectance (ATR) accessory.[3]

o Scan the sample in the range of 4000-400 cm~! to identify characteristic absorption bands
of the functional groups.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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